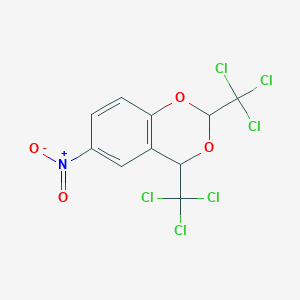

![molecular formula C25H26N4 B12049068 3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049068.png)

3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile est un composé organique complexe appartenant à la classe des pyrido[1,2-a]benzimidazoles. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un noyau pyrido[1,2-a]benzimidazole, qui est un système bicyclique fusionné contenant à la fois des cycles pyridine et benzimidazole. La présence de divers substituants, tels que les groupes 3-méthyle, 4-méthylphénylamino et 2-pentyle, contribue à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile implique généralement des réactions en plusieurs étapes à partir de matières premières facilement disponibles. Une approche courante est la condensation de la 2-aminobenzimidazole avec un aldéhyde approprié pour former une base de Schiff intermédiaire. Cette intermédiaire est ensuite cyclisée avec un dérivé de la pyridine en milieu acide pour former le noyau pyrido[1,2-a]benzimidazole. Des étapes de fonctionnalisation ultérieures, telles que l'alkylation et l'amination, introduisent les groupes 3-méthyle, 4-méthylphénylamino et 2-pentyle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de techniques de criblage à haut débit pour identifier les catalyseurs et les conditions de réaction les plus efficaces. De plus, les processus de mise à l'échelle peuvent impliquer l'utilisation de réacteurs à flux continu pour assurer une qualité de produit constante et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium pour convertir les groupes nitro en amines ou réduire les groupes carbonyle en alcools.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées pour remplacer les atomes d'halogène par d'autres nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou basique, trioxyde de chrome dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol, hydrure d'aluminium et de lithium dans l'éther.

Substitution : Azoture de sodium dans le diméthylformamide, thiourée dans l'éthanol.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques, de cétones ou d'aldéhydes.

Réduction : Formation d'amines primaires ou secondaires, d'alcools.

Substitution : Formation d'azotures, de thiols ou d'autres dérivés substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Enquête sur ses activités antimicrobiennes, antivirales et anticancéreuses. Il a montré un potentiel dans l'inhibition de la croissance de certaines souches bactériennes et virales.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, des maladies infectieuses et des affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, tels que les polymères et les colorants.

Mécanisme d'action

Le mécanisme d'action du 3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et perturbant les processus cellulaires. Par exemple, il peut inhiber l'activité de certaines kinases impliquées dans les voies de signalisation cellulaire, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. De plus, il peut interférer avec la réplication des génomes viraux en ciblant les enzymes virales.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antiviral, and anticancer activities. It has shown potential in inhibiting the growth of certain bacterial and viral strains.

Medicine: Explored as a potential therapeutic agent for the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interfere with the replication of viral genomes by targeting viral enzymes.

Comparaison Avec Des Composés Similaires

Le 3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile peut être comparé à d'autres dérivés du pyrido[1,2-a]benzimidazole, tels que :

- 3-Méthyl-1-[(4-morpholinyl)propyl]amino-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 3-Méthyl-2-(2-méthyl-2-propényl)-1-[(4-morpholinyl)propyl]amino-pyrido[1,2-a]benzimidazole-4-carbonitrile

- 1-[(3-diméthylamino)propyl]amino-3-méthyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Ces composés partagent une structure de base similaire mais diffèrent par la nature et la position de leurs substituants. La combinaison unique de substituants dans le 3-Méthyl-1-[(4-méthylphényl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile contribue à ses propriétés chimiques distinctes et à ses activités biologiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C25H26N4 |

|---|---|

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

3-methyl-1-(4-methylanilino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C25H26N4/c1-4-5-6-9-20-18(3)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-19-14-12-17(2)13-15-19/h7-8,10-15,27H,4-6,9H2,1-3H3 |

Clé InChI |

HHVPYDVAAOCTJT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048997.png)

![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)

![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)

![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide](/img/structure/B12049064.png)